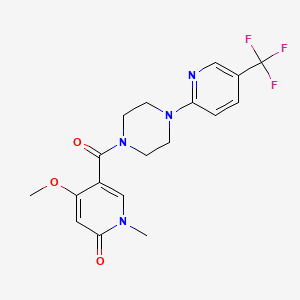

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Descripción

The compound 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with methoxy and methyl groups at positions 4 and 1, respectively. The 5-position is functionalized with a piperazine-1-carbonyl group linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. The methoxy group may enhance solubility, while the trifluoromethyl moiety could improve metabolic stability and binding affinity through hydrophobic interactions .

Propiedades

IUPAC Name |

4-methoxy-1-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-23-11-13(14(28-2)9-16(23)26)17(27)25-7-5-24(6-8-25)15-4-3-12(10-22-15)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHGGJCCDWHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, often referred to as Compound 1 , is a complex organic molecule with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name : 4-methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one

Molecular Formula : CHFNO

Molecular Weight : 425.4 g/mol

CAS Number : 2379995-11-4

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially increasing its binding affinity to biological targets.

The mechanism of action for Compound 1 involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions. This compound may act as an inhibitor for various biological pathways, particularly in neurological disorders.

Pharmacological Properties

Research indicates that Compound 1 exhibits promising pharmacological properties:

- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects, suggesting that Compound 1 could be explored for treating epilepsy or related disorders.

- Antitumor Potential : Preliminary studies indicate that compounds with similar structures can inhibit tumor cell proliferation, making this compound a candidate for cancer therapy.

- Neuroprotective Effects : Its unique structure may confer neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds to establish the importance of various functional groups:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| Compound 1 | Methoxy, Trifluoromethyl | Anticonvulsant, Antitumor |

| Compound A | Trifluoromethyl | Moderate activity |

| Compound B | Methoxy | Low activity |

The combination of methoxy and trifluoromethyl groups appears crucial for enhancing biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Compound 1:

- Study on Anticonvulsant Properties : In a recent study, derivatives similar to Compound 1 demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the piperazine ring can enhance efficacy against seizures .

- Inhibition of PHGDH : A study focusing on piperazine derivatives found that certain modifications led to low micromolar inhibitors of phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism . The structural similarities suggest that Compound 1 may also exhibit inhibitory effects on this enzyme.

- Neuroprotective Studies : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced damage . This positions Compound 1 as a potential candidate for further exploration in neuroprotection.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates that 4-Methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one exhibits:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell growth through mechanisms involving protein kinase modulation, particularly MPS1 inhibition .

- Antimicrobial Properties : Similar derivatives have been noted for their antimicrobial effects, suggesting a potential application in treating infections .

Case Studies

Several studies highlight the applications of this compound in drug development:

- MPS1 Inhibition Study :

- Antimicrobial Research :

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in the arylpiperazine and trifluoromethylpyridine domains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Core Structure Variations: The target compound’s pyridin-2(1H)-one core differs from ML267’s pyridine and MK42’s butanone scaffold. Pyridinones are known for hydrogen-bonding capacity, which may influence target selectivity compared to pyridine or butanone analogs .

Methoxy Group: Present in both the target compound and ML267, this substituent likely improves solubility and metabolic stability compared to chloro (ML267) or thiophene (MK42) groups. Linker Chemistry: The target compound’s carbonyl linker versus ML267’s carbothioamide may alter enzymatic resistance. Thioamides often exhibit stronger hydrogen-bonding but lower stability in vivo .

Synthetic Routes :

- Most analogs, including ML267 and MK42, employ HOBt/TBTU-mediated coupling of arylpiperazines with carboxylic acids or thioacids. This suggests a standardized approach for piperazine-linked compounds .

The target compound’s biological profile remains uncharacterized in the provided evidence, but structural similarities suggest possible antimicrobial or enzyme-modulating effects .

Métodos De Preparación

Direct Alkylation of 4-Hydroxypyridones

The 4-methoxy-1-methyl-pyridin-2(1H)-one core can be synthesized through chemoselective O-alkylation of 4-hydroxypyridin-2(1H)-one. As demonstrated by Souza et al. for related systems, selective O-alkylation proceeds effectively in acetone with potassium carbonate as base, typically achieving yields of 70-98%. This approach is particularly attractive due to its high chemoselectivity toward the hydroxyl group despite the presence of the lactam nitrogen.

Lithiation Strategy via Methoxypyridines

Functionalization at C-5 Position of the Pyridone

Regioselective Lithiation and Carbonylation

For introducing the carbonyl functionality at the C-5 position of 4-methoxy-1-methyl-pyridin-2(1H)-one, regioselective lithiation followed by reaction with a suitable carbonylating agent presents a viable approach. According to precedents with related pyridone systems, lithiation with strong bases like LDA (lithium diisopropylamide) at low temperatures (-78°C) followed by reaction with carbon dioxide or other carbonyl transfer reagents can introduce a carbonyl group at the desired position.

Direct C-H Activation

Alternative approaches include direct C-H activation through transition metal catalysis. Palladium-catalyzed carbonylation reactions have demonstrated efficacy in introducing carbonyl groups at specific positions in aromatic rings, including heterocycles like pyridones. This method requires milder conditions and can be more functional-group tolerant compared to organolithium-based approaches.

Synthesis and Incorporation of the Piperazine Unit

Amide Coupling Strategies

Various amide coupling methodologies can be employed to connect the piperazine unit to the carboxyl-functionalized pyridone. Common coupling reagents such as HATU/DIPEA have proven effective for related systems, as demonstrated in the synthesis of isatin hybrids. This approach typically proceeds through activation of the carboxylic acid to form an activated ester, which reacts with the nucleophilic nitrogen of piperazine.

Direct Acylation of Piperazines

The direct acylation of piperazines with acyl chlorides derived from the carboxyl-functionalized pyridone represents another synthetic route. For preparing analogous compounds, researchers have employed this strategy with excellent yields, particularly when conducted in the presence of mild bases like triethylamine or pyridine to neutralize the generated HCl.

Table 1. Comparison of Amide Coupling Methods for Piperazines

Integration of the 5-(Trifluoromethyl)pyridin-2-yl Group

Nucleophilic Aromatic Substitution (SNAr)

For attaching the 5-(trifluoromethyl)pyridin-2-yl moiety to the piperazine, nucleophilic aromatic substitution (SNAr) on 2-halo-5-(trifluoromethyl)pyridines presents an efficient strategy. The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack, facilitating substitution by the piperazine nitrogen. Typical reaction conditions involve heating in polar aprotic solvents like acetonitrile or DMSO, often with a base such as potassium carbonate or triethylamine.

Synthesis of the Trifluoromethylpyridine Component

The 5-(trifluoromethyl)pyridin-2-yl group can be prepared through established methods for trifluoromethylpyridine synthesis. A common approach involves chlorine/fluorine exchange using trichloromethylpyridine precursors, as detailed by various researchers. This method typically employs hydrogen fluoride or antimony trifluoride to exchange chlorine atoms in the trichloromethyl group for fluorine atoms.

Reductive Amination Approaches

Complete Synthetic Routes for Target Compound

Based on the individual transformations discussed above, two comprehensive synthetic routes for this compound are proposed:

Convergent Synthetic Route

This approach involves separate synthesis of key fragments followed by final coupling:

- Preparation of 4-methoxy-1-methyl-pyridin-2(1H)-one via selective O-methylation

- C-5 functionalization through directed metalation followed by carboxylation

- Separate preparation of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine via SNAr

- Amide coupling of the carboxyl-functionalized pyridone with the functionalized piperazine

This route benefits from modular synthesis of components, allowing for potential library generation through variation of fragments.

Linear Synthetic Route

The linear approach proceeds through sequential elaboration:

- Synthesis of 4-methoxy-1-methyl-pyridin-2(1H)-one core

- Introduction of C-5 carboxylic acid functionality

- Amide coupling with mono-Boc-protected piperazine

- Boc deprotection

- SNAr reaction with 2-halo-5-(trifluoromethyl)pyridine

While this approach involves more sequential steps, it may offer advantages in terms of overall yield and purification simplicity for certain scale-up scenarios.

Table 2. Comparison of Synthetic Routes Based on Overall Efficiency

| Parameter | Convergent Route | Linear Route |

|---|---|---|

| Number of Steps | 7-8 | 8-9 |

| Overall Yield (Estimated) | 25-35% | 20-30% |

| Purification Complexity | Moderate | Higher |

| Scalability | Good | Moderate |

| Functional Group Tolerance | Higher | Lower |

| Resource Requirements | Lower | Higher |

Continuous Flow Chemistry Applications

Recent advances in continuous flow chemistry offer compelling advantages for the synthesis of complex molecules like our target compound. As demonstrated by Susanne et al. for the synthesis of prexasertib, merging solid-phase synthesis with continuous-flow operation enables efficient multistep synthesis with minimal manual intervention.

For the target compound, continuous flow methods could be particularly advantageous for:

- Regioselective lithiation reactions at low temperatures

- Handling air-sensitive reagents like LDA

- Controlled addition of coupling reagents to minimize side reactions

- Rapid heating and cooling cycles for temperature-sensitive transformations

Implementation of such methodology would require development of a chemical recipe file (CRF) that could be executed on an appropriate flow chemistry platform.

Analytical Characterization and Purification

Chromatographic Purification

Purification of intermediates and the final compound can be achieved through a combination of:

- Column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures

- Recrystallization from appropriate solvent systems (methanol/ethyl acetate, etc.)

- Preparative HPLC for final purification to >99% purity

Structural Confirmation

Confirmation of successful synthesis requires comprehensive analytical characterization:

- 1H and 13C NMR spectroscopy to verify structural features, with characteristic signals for the methoxy group (δ ~3.9 ppm), N-methyl group (δ ~3.5 ppm), and aromatic protons

- 19F NMR to confirm the trifluoromethyl group (typically δ ~ -60 ppm)

- High-resolution mass spectrometry to confirm molecular formula (expected [M+H]+ at m/z 437.1544)

- Single crystal X-ray analysis if crystalline material is obtained

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Coupling of the pyridin-2-one core with a trifluoromethylpyridine-substituted piperazine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in anhydrous DMF) .

- Step 2 : Methoxy and methyl group introduction through nucleophilic substitution or protection/deprotection strategies (e.g., using methoxide ions under inert atmospheres) .

- Optimization : Key parameters include solvent polarity (DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via flash chromatography or preparative HPLC is critical for isolating high-purity intermediates .

Q. How can spectroscopic and chromatographic techniques be employed to characterize the compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyridine and piperazine moieties; integration ratios verify substituent stoichiometry .

- FTIR : Identify carbonyl (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches to validate functional groups .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and monitor molecular ion peaks .

- TLC : Track reaction progress with silica gel plates (ethyl acetate/hexane eluent) and UV visualization .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .

- Dose-Response Calibration : Adjust in vivo dosing to account for tissue permeability differences (e.g., blood-brain barrier penetration assays for CNS targets) .

- Assay Validation : Replicate in vitro conditions (pH, serum proteins) in vivo to minimize mechanistic discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Systematically modify the trifluoromethylpyridine group (e.g., replace CF₃ with Cl or Br) to evaluate electronic effects on target binding .

- Bioisosteric Replacement : Substitute the piperazine carbonyl with sulfonamide or urea groups to enhance solubility or affinity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., kinases) and prioritize synthetic targets .

Q. What in vitro models are appropriate for evaluating the compound’s interaction with specific enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure IC₅₀ values against serine/threonine kinases or phosphodiesterases .

- Receptor Binding Studies : Conduct competitive radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2/D3 receptors) to determine Ki values .

- Cell-Based Models : Employ HEK293 cells transfected with target GPCRs to monitor cAMP accumulation or calcium flux via FLIPR® assays .

Q. How can computational chemistry tools predict the compound’s binding affinity and selectivity toward target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100-ns trajectories to assess stability of binding poses .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to rank analog potency .

- Pharmacophore Modeling : Align compound features (H-bond donors, hydrophobic regions) with active site residues of homologous targets to predict off-target effects .

Stability and Degradation

Q. What are the common degradation pathways of this compound under various storage conditions, and how can stability studies be designed to assess them?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify hydrolysis (amide bond cleavage) or photodegradation products .

- Analytical Monitoring : Use stability-indicating HPLC methods (e.g., charged aerosol detection) to quantify degradants and establish shelf-life .

- Buffer Compatibility : Test solubility and degradation in physiological buffers (PBS, pH 7.4) to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.